Benzyl-PEG24-THP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

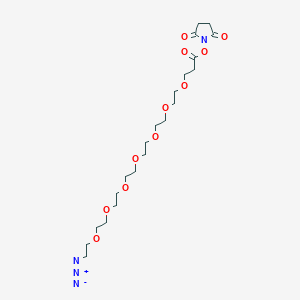

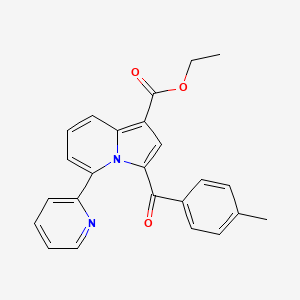

Le Benzyl-PEG24-THP est un linker hétérobifunctionnel de polyéthylène glycol (PEG) qui contient un groupe benzyle et un groupe tétrahydropyranyle (THP). Ce composé est principalement utilisé dans la synthèse des chimères ciblant la protéolyse (PROTAC), qui sont des molécules conçues pour dégrader des protéines spécifiques dans les cellules . La formule moléculaire du this compound est C60H112O26, et sa masse moléculaire est de 1249,52 g/mol.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Benzyl-PEG24-THP implique la conjugaison d'un groupe benzyle à une chaîne PEG, suivie de la fixation d'un groupe THP. Le processus nécessite généralement l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter les réactions. La voie de synthèse exacte peut varier en fonction de la pureté et du rendement souhaités du produit final.

Méthodes de production industrielle : Dans un contexte industriel, la production du this compound est réalisée dans des conditions contrôlées pour garantir une grande pureté et une uniformité. Le processus implique des réactions à grande échelle dans des réacteurs spécialisés, suivies d'étapes de purification telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions : Le Benzyl-PEG24-THP peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe benzyle peut être oxydé pour former du benzaldéhyde ou de l'acide benzoïque.

Réduction : Le groupe THP peut être réduit pour former du tétrahydrofurane (THF).

Substitution : Le groupe benzyle peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Les nucléophiles comme le méthylate de sodium (NaOMe) peuvent être utilisés.

Principaux produits :

Oxydation : Benzaldehyde, acide benzoïque.

Réduction : Tétrahydrofurane (THF).

Substitution : Divers dérivés benzyle substitués.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme linker dans la synthèse des PROTAC, qui sont utilisés pour étudier les voies de dégradation des protéines.

Biologie : Employé dans le développement de thérapies de dégradation ciblée des protéines, qui peuvent dégrader sélectivement les protéines responsables de maladies.

Médecine : Enquête sur son potentiel dans le traitement de diverses maladies en ciblant des protéines spécifiques pour la dégradation.

Industrie : Utilisé dans la production de produits chimiques et de produits pharmaceutiques spécialisés.

5. Mécanisme d'action

Le this compound fonctionne comme un linker dans les PROTAC, qui exploitent le système ubiquitine-protéasome pour dégrader sélectivement les protéines cibles. Le groupe benzyle se lie à la protéine cible, tandis que le groupe THP interagit avec une ligase ubiquitine E3. Cette interaction facilite l'ubiquitination et la dégradation subséquente de la protéine cible par le protéasome .

Composés similaires :

Benzyl-PEG4-THP : Un linker PEG plus court avec des groupes fonctionnels similaires.

Benzyl-PEG8-THP : Un autre linker PEG avec une longueur de chaîne intermédiaire.

Unicité : Le this compound est unique en raison de sa chaîne PEG plus longue, qui offre une plus grande flexibilité et solubilité. Cela le rend particulièrement utile dans les applications où des linkers plus longs sont nécessaires pour combler des distances plus importantes entre les molécules interagissantes .

Applications De Recherche Scientifique

Benzyl-PEG24-THP has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.

Biology: Employed in the development of targeted protein degradation therapies, which can selectively degrade disease-causing proteins.

Medicine: Investigated for its potential in treating various diseases by targeting specific proteins for degradation.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mécanisme D'action

Benzyl-PEG24-THP functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The benzyl group binds to the target protein, while the THP group interacts with an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparaison Avec Des Composés Similaires

Benzyl-PEG4-THP: A shorter PEG linker with similar functional groups.

Benzyl-PEG8-THP: Another PEG linker with an intermediate chain length.

Uniqueness: Benzyl-PEG24-THP is unique due to its longer PEG chain, which provides greater flexibility and solubility. This makes it particularly useful in applications where longer linkers are required to bridge larger distances between interacting molecules .

Propriétés

Formule moléculaire |

C60H112O26 |

|---|---|

Poids moléculaire |

1249.5 g/mol |

Nom IUPAC |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |

InChI |

InChI=1S/C60H112O26/c1-2-6-59(7-3-1)58-84-55-54-82-51-50-80-47-46-78-43-42-76-39-38-74-35-34-72-31-30-70-27-26-68-23-22-66-19-18-64-15-14-62-11-10-61-12-13-63-16-17-65-20-21-67-24-25-69-28-29-71-32-33-73-36-37-75-40-41-77-44-45-79-48-49-81-52-53-83-56-57-86-60-8-4-5-9-85-60/h1-3,6-7,60H,4-5,8-58H2 |

Clé InChI |

FBYQTNBEIPCFFL-UHFFFAOYSA-N |

SMILES canonique |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

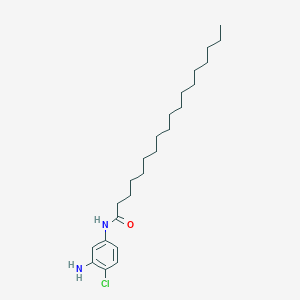

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)

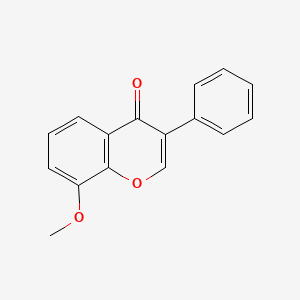

![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)

![4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide](/img/structure/B11938308.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)

![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)